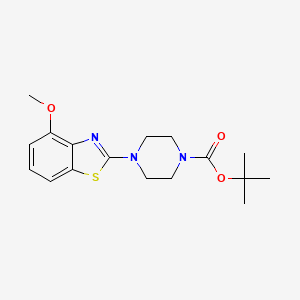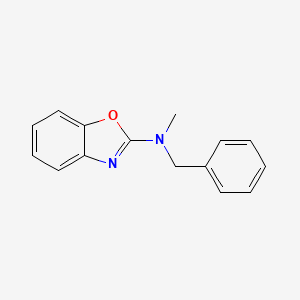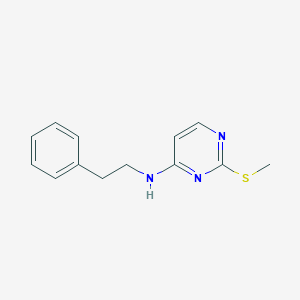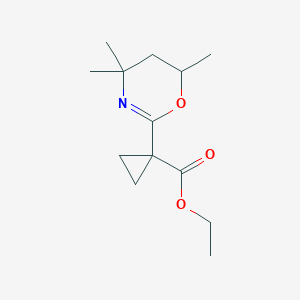![molecular formula C20H22N4 B6434692 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline CAS No. 2640835-52-3](/img/structure/B6434692.png)
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core is a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylethyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was achieved by a bromine atom nucleophilic substitution reaction . Another example is the synthesis of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, which were designed and synthesized as novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the atomic connectivity, spatial arrangement of atoms, and the presence of functional groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of the benzanthrone dye involved a bromine atom nucleophilic substitution reaction . In another study, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized as potential atypical antipsychotic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the photophysical properties of the benzanthrone dye were investigated using UV-Vis and fluorescence spectroscopy in various organic solvents .作用机制
Target of Action
The primary targets of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline are D2 and 5-HT2A receptors . These receptors are found in the brain and are involved in various neurological and psychiatric conditions. The D2 receptor is a dopamine receptor, and its antagonism is associated with the treatment of schizophrenia and other psychoses . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the mediation of visual hallucinations and delusions .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding inhibits the activity of these receptors, leading to changes in neurotransmission . The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors affects the dopamine and serotonin pathways, respectively . Antagonism of D2 receptors can reduce the overactivity of dopamine that is often observed in schizophrenia . Similarly, antagonism of 5-HT2A receptors can modulate serotonin activity, which can help alleviate hallucinations and delusions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmission due to its interaction with D2 and 5-HT2A receptors . These changes can lead to a reduction in the symptoms of conditions like schizophrenia, including hallucinations, delusions, and thought disorganization .
实验室实验的优点和局限性
4-[4-(2-PE)PQ] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, 4-[4-(2-PE)PQ] is non-toxic and has a low potential for side effects. However, 4-[4-(2-PE)PQ] has some limitations for use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. In addition, 4-[4-(2-PE)PQ] can be difficult to purify.
未来方向
There are a number of future directions for the use of 4-[4-(2-PE)PQ] in scientific research. It could be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease and Huntington’s disease. In addition, 4-[4-(2-PE)PQ] could be used to develop new drugs for the treatment of inflammation and oxidative stress. Finally, 4-[4-(2-PE)PQ] could be used to develop new drugs for the treatment of cancer.
合成方法
4-[4-(2-PE)PQ] is synthesized using a condensation reaction of 2-aminopyridine and 4-chloro-2-phenylethyl-piperazine. This reaction is conducted at a temperature of 80-90°C, under an inert atmosphere, with the use of a catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization in acetonitrile.
科学研究应用
4-[4-(2-PE)PQ] has been used in a variety of scientific research applications, including as a ligand for the binding of copper ions, as an inhibitor of monoamine oxidase A, and as a potential anti-inflammatory agent. 4-[4-(2-PE)PQ] has also been used as a potential therapeutic agent for the treatment of Alzheimer’s disease and Huntington’s disease.
属性
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXCMSKYDEGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)


![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)




![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)